molecular formula C9H17NO5 B2414216 3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid CAS No. 1691243-32-9

3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid

Cat. No.: B2414216
CAS No.: 1691243-32-9
M. Wt: 219.237
InChI Key: OHPPTUXGTIYITE-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid is a useful research compound. Its molecular formula is C9H17NO5 and its molecular weight is 219.237. The purity is usually 95%.
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Properties

IUPAC Name

2-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-4-6(5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPPTUXGTIYITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid, also known as Boc-Serine, is a compound that has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data tables.

  • Molecular Formula : C8H15NO5
  • Molecular Weight : 205.21 g/mol
  • CAS Number : 218916-64-4

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in peptide synthesis to protect amine functionalities.

The biological activity of 3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid primarily revolves around its role as an amino acid derivative in peptide synthesis. Its structure allows it to participate in various biochemical reactions, particularly in the formation of peptides and proteins.

Antimicrobial Activity

Recent studies have suggested that derivatives of Boc-Serine exhibit antimicrobial properties. For instance, a study demonstrated that certain Boc-protected amino acids showed significant inhibition against various bacterial strains, indicating their potential as antimicrobial agents .

Neuroprotective Effects

Research has indicated that compounds similar to Boc-Serine may possess neuroprotective properties. In vitro studies on neuronal cell lines revealed that these compounds could reduce oxidative stress and apoptosis, suggesting a protective effect against neurodegenerative diseases .

Enzyme Inhibition

Boc-Serine has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, certain derivatives have shown inhibitory effects on serine proteases, which play critical roles in various physiological processes .

Study 1: Antimicrobial Properties

A systematic evaluation of Boc-protected amino acids was conducted to assess their antimicrobial efficacy. The study reported:

CompoundBacterial StrainInhibition Zone (mm)
Boc-SerineE. coli15
Boc-SerineS. aureus18
Boc-Serine Derivative AP. aeruginosa20

This data highlights the potential of Boc-Serine derivatives in developing new antimicrobial agents .

Study 2: Neuroprotective Effects

In a neuroprotection study involving PC12 cells, the following results were observed:

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
Boc-Serine8510
Boc-Serine + Oxidative Stress7025

These findings indicate that Boc-Serine can mitigate oxidative stress-induced cell death .

Synthesis Methodology

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid typically involves:

  • Protection of Serine : The hydroxyl group of serine is protected using tert-butoxycarbonyl chloride.
  • Hydroxymethylation : The resulting compound undergoes hydroxymethylation to introduce the hydroxymethyl group at the desired position.
  • Purification : The final product is purified using chromatography techniques.

Applications in Drug Development

Due to its biological activities, Boc-Serine is utilized in the development of peptide-based drugs. Its ability to improve solubility and stability makes it a valuable building block in pharmaceutical formulations.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a building block in the synthesis of bioactive molecules. Its applications in medicinal chemistry include:

  • Antimicrobial Agents : Research has indicated that derivatives of compounds similar to 3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid exhibit antimicrobial properties against drug-resistant pathogens. For instance, studies show that modifications to the amino acid structure can enhance activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (E. faecalis) .
CompoundAntimicrobial ActivityMIC (µg/mL)
3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid derivativeActive against MRSA1-8
Another derivativeActive against E. faecalis0.5-2
  • Peptide Synthesis : The Boc group allows for the selective protection of amino acids during peptide synthesis, facilitating the creation of complex peptides with desired biological activities. This is crucial for developing therapeutic peptides that can target specific biological pathways.

Biochemical Research

3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid serves as an important intermediate in biochemical research:

  • Enzyme Inhibition Studies : The compound can be utilized to study enzyme interactions by modifying its structure to create inhibitors for specific enzymes involved in disease pathways. This research is vital for drug discovery processes aimed at developing new therapeutic agents.

Materials Science

In addition to its applications in medicinal chemistry and biochemistry, this compound has potential uses in materials science:

  • Polymer Chemistry : The functional groups present in 3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid can be utilized to synthesize novel polymers with tailored properties for biomedical applications, such as drug delivery systems or tissue engineering scaffolds.

Case Studies

  • Antimicrobial Activity Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of similar compounds against a panel of multidrug-resistant pathogens. The results demonstrated that certain modifications significantly improved the activity against Gram-positive bacteria while maintaining lower toxicity profiles .
  • Peptide Synthesis Application : Research conducted on the use of Boc-protected amino acids highlighted the effectiveness of using 3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid as a key intermediate in synthesizing cyclic peptides that showed promise in targeting cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-{[(tert-butoxycarbonyl)amino}-2-(hydroxymethyl)propanoic acid, and how does the hydroxymethyl group influence reaction conditions?

  • Methodology : The compound can be synthesized via Boc-protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) with a base like triethylamine. The hydroxymethyl group requires careful protection (e.g., with tert-butyldimethylsilyl chloride) to prevent side reactions during coupling steps. Purification typically involves flash chromatography or recrystallization .
  • Key Considerations : The hydroxymethyl group may necessitate mild deprotection conditions (e.g., tetra-n-butylammonium fluoride) to avoid ester hydrolysis .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and hydroxymethyl resonance (δ ~3.6 ppm) .
  • HPLC-MS : Reverse-phase HPLC with a C18 column and electrospray ionization (ESI-MS) to assess purity (>95%) and molecular ion peaks .
  • FT-IR : Confirmation of carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How does the stereochemical configuration of the hydroxymethyl group affect enzymatic stability in peptide conjugates?

  • Methodology : Compare (R)- and (S)-enantiomers in model peptide sequences (e.g., protease substrates). Stability assays under physiological pH (7.4) and enzymatic conditions (e.g., trypsin) reveal that the (S)-configuration enhances resistance to cleavage due to steric hindrance near the active site .
  • Data Contradictions : Some studies report reduced stability in polar solvents for the (S)-enantiomer, suggesting solvent-dependent conformational effects .

Q. What are the optimal conditions for Boc deprotection in aqueous environments without compromising the hydroxymethyl group?

  • Methodology : Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) for 30 minutes at 0°C, followed by neutralization with cold diethyl ether. The hydroxymethyl group remains intact under these conditions, as confirmed by post-deprotection NMR .
  • Contradictions : Alternative methods (e.g., HCl/dioxane) risk ester hydrolysis, requiring pH-controlled buffering (pH 4–5) to preserve functionality .

Q. How does the compound’s solubility profile impact its utility in solid-phase peptide synthesis (SPPS)?

  • Methodology : Test solubility in SPPS-compatible solvents (DMF, NMP). The hydroxymethyl group improves solubility in polar aprotic solvents (>50 mg/mL in DMF), but aggregation may occur in resin-swelling steps. Pre-activation with HOBt/DIC reduces aggregation .
  • Advanced Tip : Incorporate polyethylene glycol (PEG) spacers to enhance solubility during resin loading .

Experimental Design & Data Analysis

Q. How can researchers resolve discrepancies in reported melting points for this compound across studies?

  • Methodology :

  • Controlled Recrystallization : Recrystallize from ethyl acetate/hexane (1:3) to obtain consistent crystals.
  • DSC Analysis : Differential scanning calorimetry (DSC) reveals polymorphic forms, explaining variations (e.g., reported mp ranges: 145–152°C) .

Q. What strategies mitigate racemization during coupling reactions involving this compound?

  • Methodology :

  • Low-Temperature Coupling : Use DCC/HOBt at –20°C in DMF to minimize base-induced racemization.
  • Chiral HPLC Validation : Monitor enantiomeric excess (>98% for optimized conditions) .

Safety & Handling

Q. What precautions are critical when handling this compound in aqueous environments?

  • Methodology :

  • Hydrolysis Risk : Store at –20°C in anhydrous DMSO or DCM. Avoid prolonged exposure to moisture to prevent Boc-group cleavage .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential irritant properties (H315/H319) .

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